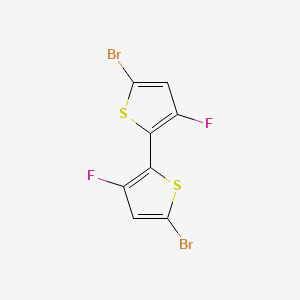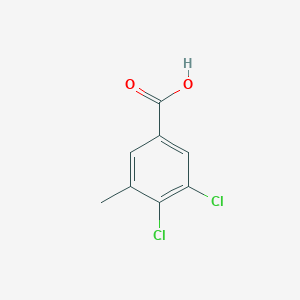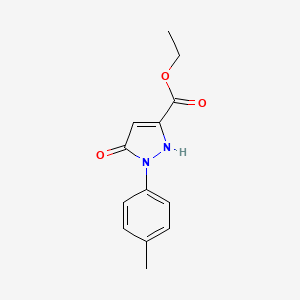
2-Methoxycarbonyl adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxycarbonyl adenosine, also known as adenosine-2-carboxylic acid methyl ester, is a highly potent and bioactive compound. It is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. The molecular formula of this compound is C12H15N5O6, and it has a molecular weight of 325.28 g/mol. This compound is extensively used in the biomedical industry for research purposes, particularly in the study of cancer, viral infections, and autoimmune disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycarbonyl adenosine involves several steps. One common method starts with the protection of the hydroxyl groups of adenosine using a suitable protecting group such as TIPDSi (triisopropylsilyl). The protected adenosine is then subjected to methylation using methyl iodide or dimethyl sulfate under alkaline conditions to introduce the methoxycarbonyl group . The final step involves the removal of the protecting groups to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxycarbonyl adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Methoxycarbonyl adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies related to enzyme activity and cellular processes.
Medicine: It is investigated for its potential therapeutic effects in treating cancer, viral infections, and autoimmune disorders.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The mechanism of action of 2-Methoxycarbonyl adenosine involves its interaction with specific enzymes and receptors. It selectively targets and engages enzymes and receptors implicated in the pathogenesis of various diseases. For instance, it can modulate the activity of adenosine receptors, which play a role in regulating immune responses, inflammation, and cell proliferation . The compound’s ability to influence these pathways makes it a valuable tool in biomedical research .
Vergleich Mit ähnlichen Verbindungen
2-Methoxycarbonyl adenosine can be compared with other adenosine derivatives such as:
Adenosine: The parent compound, which is involved in numerous physiological processes.
2’-Methoxy adenosine: Another derivative with similar applications but different structural features.
Adenosine-2-carboxylic acid: A compound with a carboxyl group instead of a methoxycarbonyl group.
The uniqueness of this compound lies in its specific structural modifications, which enhance its bioactivity and selectivity in targeting enzymes and receptors.
Eigenschaften
Molekularformel |
C12H15N5O6 |
|---|---|
Molekulargewicht |
325.28 g/mol |
IUPAC-Name |
methyl 6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxylate |
InChI |
InChI=1S/C12H15N5O6/c1-22-12(21)9-15-8(13)5-10(16-9)17(3-14-5)11-7(20)6(19)4(2-18)23-11/h3-4,6-7,11,18-20H,2H2,1H3,(H2,13,15,16) |
InChI-Schlüssel |
SUQFETLCLGLIGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B12098026.png)


![[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)


![5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12098080.png)


![N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B12098095.png)
